

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of CHD1L

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Compound of Interest

Compound Name: CHD1Li 6.11

Cat. No.: B10829474

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Introduction

Chromodomain Helicase DNA-binding protein 1-Like (CHD1L), also known as ALC1, is a critical enzyme involved in chromatin remodeling, a process essential for DNA replication, repair, and transcription.[1] As a member of the SNF2 superfamily of ATPases, CHD1L plays a pivotal role in the DNA damage response (DDR), particularly in the base excision repair (BER) pathway.[2][3] Upon DNA damage, CHD1L is recruited to the site where it utilizes its ATPase activity to relax the chromatin structure, facilitating the access of DNA repair machinery.[1][3]

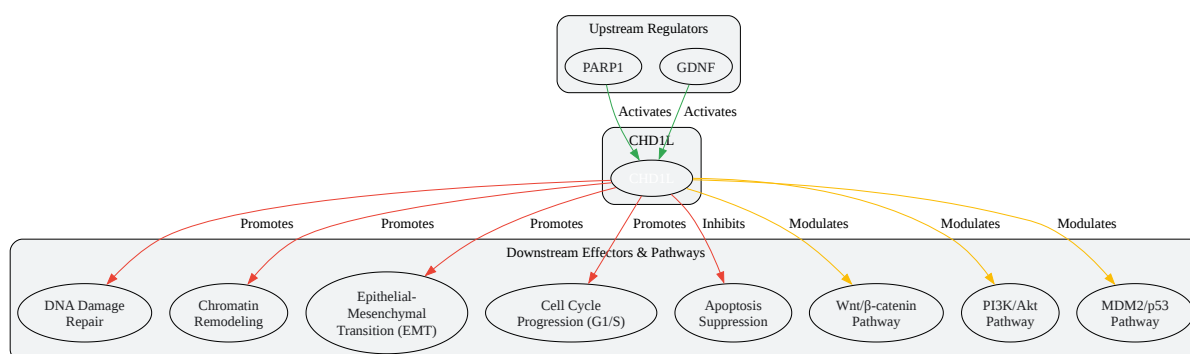
Emerging evidence has highlighted CHD1L as a potent oncogene, with its overexpression correlating with tumor progression, metastasis, therapy resistance, and poor prognosis across a spectrum of solid tumors, including colorectal, breast, bladder, lung, and kidney cancers.[4][5][6] CHD1L's oncogenic functions are multifaceted, involving the promotion of epithelial-mesenchymal transition (EMT), regulation of cell cycle progression, and suppression of apoptosis.[4][5][7] It has been shown to modulate key signaling pathways, including Wnt/ β -catenin, PI3K/Akt, and MDM2/p53.[7][8][9][10]

Given its significant role in cancer cell survival and proliferation, CHD1L has emerged as a promising therapeutic target.[4][6] The development of small molecule inhibitors targeting CHD1L is an active area of research, with preclinical studies demonstrating their potential to

sensitize cancer cells to standard-of-care therapies.[3][11][12][13] CRISPR/Cas9-mediated knockout of CHD1L in cancer cell lines serves as a powerful tool to investigate its function, validate its role as a drug target, and uncover novel therapeutic vulnerabilities.

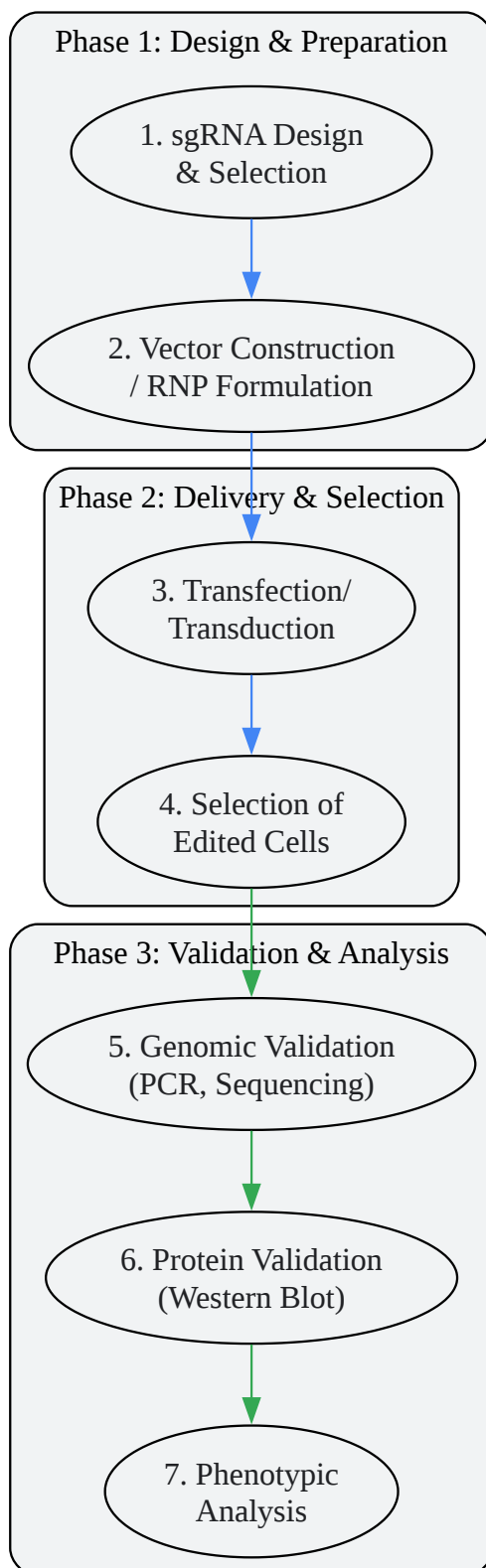
These application notes provide a comprehensive guide for the CRISPR/Cas9-mediated knockout of CHD1L, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways and workflows.

Key Signaling Pathways Involving CHD1L



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Experimental Workflow for CHD1L Knockout



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Detailed Experimental Protocols

Protocol 1: Design and Cloning of sgRNAs for CHD1L Knockout

- **sgRNA Design:**
 - Utilize online design tools (e.g., CHOPCHOP, Synthego) to design at least three sgRNAs targeting the initial exons of the CHD1L gene to maximize the probability of generating a loss-of-function mutation.
 - Select sgRNAs with high on-target scores and low off-target scores.
- **Oligonucleotide Annealing:**
 - Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., lentiCRISPRv2).
 - Anneal the oligonucleotides by mixing equimolar amounts, heating to 95°C for 5 minutes, and gradually cooling to room temperature.
- **Vector Linearization:**
 - Digest the CRISPR/Cas9 vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).
 - Dephosphorylate the linearized vector to prevent self-ligation.
- **Ligation and Transformation:**
 - Ligate the annealed sgRNA oligonucleotides into the linearized vector.
 - Transform the ligation product into competent E. coli and select for positive clones on appropriate antibiotic plates.
- **Verification:**
 - Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Generation of CHD1L Knockout Cell Lines

- Cell Culture:
 - Culture the target cancer cell line (e.g., SUM149PT, Colo678, SW620) under standard conditions.[\[11\]](#)
- Lentiviral Production (for lentiviral delivery):
 - Co-transfect 293T cells with the sequence-verified lentiCRISPRv2-CHD1L-sgRNA plasmid and lentiviral packaging plasmids.
 - Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
- Transduction/Transfection:
 - Lentiviral Transduction: Transduce the target cells with the harvested lentivirus in the presence of polybrene.
 - Lipofection (for plasmid delivery): Transfect the target cells with the CRISPR/Cas9 plasmid using a suitable lipid-based transfection reagent.[\[14\]](#)
 - Electroporation (for RNP delivery): Electroporate the target cells with pre-complexed Cas9 protein and synthetic sgRNA (ribonucleoprotein, RNP).[\[14\]](#)[\[15\]](#)
- Selection:
 - If using a vector with a selection marker (e.g., puromycin in lentiCRISPRv2), apply the appropriate antibiotic selection to enrich for successfully transduced/transfected cells.
- Single-Cell Cloning:
 - Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates to establish monoclonal knockout cell lines.

Protocol 3: Validation of CHD1L Knockout

- Genomic DNA Extraction:
 - Extract genomic DNA from the expanded monoclonal cell clones.
- PCR Amplification:
 - Amplify the genomic region targeted by the sgRNA using PCR.
- Genotyping:
 - Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) at the target site.[\[16\]](#)
 - T7 Endonuclease I (T7E1) or Surveyor Assay: Detect heteroduplex DNA formed between wild-type and mutated DNA strands.
- Western Blot Analysis:
 - Prepare protein lysates from the potential knockout clones and wild-type control cells.
 - Perform Western blotting using a validated antibody against CHD1L to confirm the absence of protein expression. This is a critical step to ensure a complete knockout.[\[16\]](#)
- Quantitative Real-Time PCR (qRT-PCR):
 - Isolate total RNA and synthesize cDNA.
 - Perform qRT-PCR to measure the mRNA expression level of CHD1L, which should be significantly reduced in knockout clones.[\[16\]](#)

Quantitative Data from CHD1L Knockout/Inhibition Studies

Table 1: Effects of CHD1L Knockdown on Gene Expression in Mouse Spermatogonial Stem Cells[\[17\]](#)

Gene	Fold Change upon CHD1L Knockdown
Oct4	~0.6
Plzf	~0.5
Gfra1	~0.4
Pcna	~0.7

Table 2: Impact of CHD1L Knockdown on Spermatogonial Stem Cell Functions[17]

Parameter	Control	CHD1L Knockdown
Colony Formation (relative)	100%	~40%
BrdU Incorporation (relative)	100%	~50%
Apoptosis	33.25 ± 5.69%	67.34 ± 6.81%

Table 3: Cytotoxicity of CHD1L Inhibition in Triple-Negative Breast Cancer Organoids[3]

Cell Line	Treatment	IC50 (μM)
SUM149PT	OTI-611 (CHD1L inhibitor)	~5
HCC1937	OTI-611 (CHD1L inhibitor)	~7
MDA-MB-231	OTI-611 (CHD1L inhibitor)	>10

Table 4: Synergistic Effects of CHD1L Inhibition with Standard-of-Care Therapies[3]

Cell Line	Combination Treatment	Synergy
SUM149PT	OTI-611 + Olaparib (PARPi)	Synergistic
SUM149PT	OTI-611 + 5-Fluorouracil	Synergistic

Conclusion

The CRISPR/Cas9 system provides a robust and precise method for knocking out CHD1L, enabling a deeper understanding of its role in cancer biology and other cellular processes. The protocols outlined here offer a comprehensive framework for researchers to successfully generate and validate CHD1L knockout cell lines. The provided quantitative data from previous studies underscore the significant impact of CHD1L loss on gene expression, cell survival, and sensitivity to therapeutic agents. These application notes serve as a valuable resource for scientists and drug development professionals investigating CHD1L as a therapeutic target.

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